An In-depth Technical Guide to the Chemical Properties of diMal-O-CH2COOH for Advanced Drug Development
An In-depth Technical Guide to the Chemical Properties of diMal-O-CH2COOH for Advanced Drug Development
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
diMal-O-CH2COOH is a heterobifunctional, cleavable crosslinker integral to the advancement of targeted therapeutics, particularly in the field of Antibody-Drug Conjugates (ADCs). Its unique architecture, featuring two maleimide (B117702) moieties and a terminal carboxylic acid connected by an ether linkage, facilitates the precise conjugation of antibodies to therapeutic payloads. This guide provides a comprehensive overview of the core chemical properties of diMal-O-CH2COOH, including its structural attributes, solubility, and stability. Furthermore, it details the reactivity of its functional groups and outlines a general experimental workflow for its application in ADC development, supported by diagrammatic representations to elucidate key processes. While specific experimental data for this exact molecule is not extensively published, this guide consolidates available information and draws upon data from structurally analogous compounds to provide a robust technical resource for researchers in drug development.
Core Chemical Properties
diMal-O-CH2COOH, systematically named 2-((1,3-bis(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)propan-2-yl)oxy)acetic acid[1], is a solid, white to off-white compound at room temperature[2]. Its fundamental properties are summarized in the table below.
| Property | Value | Reference |
| CAS Number | 1620837-47-9 | [1][2] |
| Molecular Formula | C₁₃H₁₂N₂O₇ | [2] |
| Molecular Weight | 308.24 g/mol | |
| Appearance | White to off-white solid | |
| Purity | Typically >96% (LCMS) | |
| Storage | 4°C, protect from light, stored under nitrogen. In solvent: -80°C for 6 months; -20°C for 1 month. |
Reactivity and Stability
The chemical behavior of diMal-O-CH2COOH is dictated by its three primary functional components: the two maleimide groups, the ether linkage, and the carboxylic acid.
Maleimide Groups: Reactivity with Thiols
The maleimide moieties are highly reactive towards sulfhydryl (thiol) groups, primarily from cysteine residues in proteins, via a Michael addition reaction. This reaction is highly chemoselective for thiols within a pH range of 6.5-7.5. At a pH of 7.0, the reaction rate with thiols is approximately 1,000 times faster than with amines, ensuring specific conjugation to cysteine residues. The reaction forms a stable thioether bond.
| Parameter | Recommended Condition | Expected Efficiency | Reference(s) |
| pH | 6.5 - 7.5 | High | |
| Temperature | Room Temperature (20-25°C) or 4°C | Reaction is faster at room temperature | |
| Reaction Time | 1-2 hours at room temperature; overnight at 4°C | Varies with reactants and concentrations | |
| Maleimide:Thiol Molar Ratio | 10:1 to 20:1 | High |
The stability of the resulting succinimide (B58015) thioether linkage can be influenced by a retro-Michael reaction, which is a potential pathway for payload release. However, the succinimide ring can undergo hydrolysis to form a ring-opened structure, which is more stable and less prone to the retro-Michael reaction. The rate of this hydrolysis is influenced by pH and the substituents on the maleimide ring.
Ether Linkage: Stability and Cleavage
The ether linkage in diMal-O-CH2COOH is generally stable under physiological conditions. However, in the context of ADCs, linkers are often designed to be cleavable within the target cell. While direct cleavage of the ether bond is not the primary mechanism for many cleavable linkers, the overall linker design, including the proximity of other functional groups, can influence its stability. For some acid-cleavable linkers, such as those based on silyl (B83357) ethers, the ether bond cleavage is a key part of the payload release mechanism and can have a half-life of over 7 days in human plasma.
Carboxylic Acid Group: Conjugation to Payloads
The terminal carboxylic acid group provides a handle for the conjugation of therapeutic payloads, typically those containing an amine or hydroxyl group, through the formation of an amide or ester bond, respectively. This reaction is usually facilitated by standard coupling reagents such as carbodiimides (e.g., EDC) in the presence of an activator like N-hydroxysuccinimide (NHS).
Experimental Protocols and Workflows
The primary application of diMal-O-CH2COOH is in the construction of ADCs. A general experimental workflow for this process is outlined below.
General Workflow for ADC Synthesis using diMal-O-CH2COOH
Detailed Methodologies (General Protocols)
4.2.1 Antibody Reduction
-
Prepare the monoclonal antibody in a suitable buffer (e.g., phosphate-buffered saline, pH 7.4).
-
Add a reducing agent, such as Tris(2-carboxyethyl)phosphine (TCEP), to the antibody solution to reduce the interchain disulfide bonds and expose free thiol groups.
-
Incubate the reaction mixture at a controlled temperature (e.g., 37°C) for a specified time (e.g., 1-2 hours).
-
Remove the excess reducing agent using a desalting column or tangential flow filtration.
4.2.2 Linker-Payload Conjugation
-
Dissolve the therapeutic payload and diMal-O-CH2COOH in a suitable organic solvent (e.g., DMSO).
-
Add coupling reagents, such as EDC and NHS, to activate the carboxylic acid of the linker.
-
Incubate the mixture to allow for the formation of the amide bond between the linker and the payload.
-
Monitor the reaction progress by a suitable analytical method (e.g., LC-MS).
-
Purify the linker-payload conjugate using chromatography (e.g., HPLC).
4.2.3 ADC Conjugation and Purification
-
Add the purified linker-payload conjugate to the solution of the reduced antibody.
-
Maintain the pH of the reaction mixture between 6.5 and 7.5 to ensure specific reaction of the maleimide groups with the antibody's thiol groups.
-
Allow the conjugation reaction to proceed at room temperature or 4°C for a defined period.
-
Quench the reaction by adding an excess of a thiol-containing compound (e.g., N-acetylcysteine).
-
Purify the resulting ADC from unconjugated antibody, linker-payload, and other reactants using a suitable chromatography method (e.g., size-exclusion or hydrophobic interaction chromatography).
Intended Signaling Pathway and Mechanism of Action
diMal-O-CH2COOH does not have a direct signaling pathway but is a critical component of a targeted drug delivery system. The intended mechanism of action for an ADC constructed with this linker is as follows:
The ADC circulates in the bloodstream where the linker is designed to be stable. Upon reaching the target tumor cells that express the specific antigen, the antibody component of the ADC binds to the antigen. This binding triggers the internalization of the ADC into the cell, typically via endocytosis. The ADC is then trafficked to the lysosomes, where the acidic environment and the presence of lysosomal enzymes cleave the linker, releasing the cytotoxic payload. The released payload can then exert its therapeutic effect, leading to the death of the cancer cell.
Conclusion
diMal-O-CH2COOH is a valuable tool in the development of next-generation targeted therapies. Its well-defined reactivity and role as a cleavable linker enable the creation of sophisticated ADCs with the potential for improved efficacy and reduced off-target toxicity. While further studies are needed to fully characterize the specific quantitative properties of this molecule, the information provided in this guide offers a solid foundation for its application in advanced drug development research. Researchers are encouraged to perform specific stability and reactivity studies under their experimental conditions to optimize the performance of ADCs constructed with this linker.
